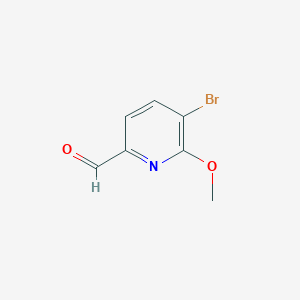

5-Bromo-6-methoxypicolinaldehyde

Beschreibung

5-Bromo-6-methoxypicolinaldehyde (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring a bromine atom at position 5, a methoxy group at position 6, and an aldehyde functional group at position 2 of the pyridine ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables diverse reactivity, such as condensation or nucleophilic addition reactions. Its electronic and steric properties are influenced by the electron-withdrawing bromine and electron-donating methoxy groups, making it valuable for constructing complex heterocyclic frameworks .

Eigenschaften

IUPAC Name |

5-bromo-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOUSWQSXYYKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxypicolinaldehyde typically involves the bromination and methoxylation of picolinaldehyde. One common method includes the reaction of 5-bromo-6-methoxypyridin-2-yl)methanol with manganese dioxide (MnO2) in dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction is stirred overnight to achieve the desired product.

Industrial Production Methods

Industrial production methods for 5-Bromo-6-methoxypicolinaldehyde are not widely documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methoxypicolinaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

Oxidation: 5-Bromo-6-methoxypicolinic acid.

Reduction: 5-Bromo-6-methoxypicolinalcohol.

Substitution: 5-Iodo-6-methoxypicolinaldehyde.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methoxypicolinaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties and as a building block in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the bromine and methoxy substituents can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Bromo-2-picolinaldehyde (CAS: Multiple synonyms in )

- Key Differences : The absence of a methoxy group reduces steric hindrance and alters electronic effects. This compound is more reactive in nucleophilic substitutions at the aldehyde site compared to 5-Bromo-6-methoxypicolinaldehyde due to reduced steric shielding .

6-Bromo-5-methoxypicolinaldehyde (CAS: 329217-74-5)

- Structure : Bromine and methoxy groups swapped (Br at position 6, OMe at 5).

- Key Differences : The altered substituent positions modify the electron density distribution. The bromine at position 6 may enhance electrophilic aromatic substitution at position 3 due to meta-directing effects, unlike the original compound’s para-directing bromine at position 5 .

3-Bromo-6-methoxypicolinaldehyde (CAS: Not provided)

Functional Group Variations

5-Bromo-3-methoxypicolinaldehyde oxime (Page 142, )

- Structure : Oxime (-CH=N-OH) replaces the aldehyde.

- This modification reduces electrophilicity compared to the aldehyde-containing parent compound .

5-Bromo-6-methylpicolinaldehyde (CAS: 886364-94-9)

- Structure : Methyl group replaces methoxy at position 4.

- Key Differences : The methyl group lacks the electron-donating resonance effect of methoxy, leading to decreased electron density on the pyridine ring. This reduces directing effects in electrophilic substitutions (similarity: 0.82) .

3-Amino-5-bromopicolinaldehyde (CAS: 137778-20-2)

- Structure: Amino group at position 3, bromine at 5, aldehyde at 2.

- Key Differences: The amino group is strongly electron-donating, activating the ring for electrophilic reactions. This contrasts with the deactivating bromine and methoxy groups in the target compound (similarity: 0.86) .

Quantitative Similarity Analysis

The table below summarizes structural similarity scores from , and 6:

| Compound Name | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| 5-Bromo-6-methylpicolinaldehyde | 886364-94-9 | 0.82 | Methyl instead of methoxy at C6 |

| 6-Bromo-5-methoxypicolinaldehyde | 329217-74-5 | 0.85 | Br/OMe positions swapped |

| [Unspecified compound] | 914358-73-9 | 0.90 | High similarity, exact structure unclear |

| 3-Amino-5-bromopicolinaldehyde | 137778-20-2 | 0.86 | Amino group at C3 |

| 5-Bromo-4-methylpicolinaldehyde | 131747-63-2 | 0.78 | Methyl at C4 vs. methoxy at C6 |

Note: The compound with similarity 0.90 ([914358-73-9]) lacks explicit structural details but likely shares a nearly identical backbone with minor substituent variations .

Biologische Aktivität

5-Bromo-6-methoxypicolinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

5-Bromo-6-methoxypicolinaldehyde has the molecular formula and a molecular weight of approximately 216.06 g/mol. The compound features a bromine atom and a methoxy group attached to a pyridine ring, which significantly influences its reactivity and biological interactions.

The biological activity of 5-Bromo-6-methoxypicolinaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The presence of the bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the methoxy group modulates the electronic properties of the molecule, potentially improving its binding affinity to biological targets.

Therapeutic Applications

Research indicates that derivatives of 5-Bromo-6-methoxypicolinaldehyde may exhibit significant therapeutic potential in several areas:

- Anticancer Activity : Some studies have shown that compounds related to 5-Bromo-6-methoxypicolinaldehyde can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, suggesting potential applications in treating infectious diseases .

- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor is particularly notable. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial in the treatment of conditions like Alzheimer's disease .

Case Studies and Experimental Data

- Anticancer Studies : A study demonstrated that derivatives of 5-Bromo-6-methoxypicolinaldehyde showed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .

- Enzyme Inhibition : Inhibitory assays revealed that certain derivatives could inhibit AChE with IC50 values comparable to known inhibitors. This suggests their potential use in treating neurodegenerative diseases .

- Antimicrobial Activity : A series of tests against bacterial strains indicated that 5-Bromo-6-methoxypicolinaldehyde exhibits significant antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Bromo-6-methoxypicolinaldehyde, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-methoxypicolinaldehyde | Bromine at position 5 | Different electronic properties |

| 6-Bromo-5-methoxypicolinaldehyde | Bromine at position 6 | Altered reactivity due to position change |

| 5-Methoxypicolinaldehyde | No bromine substitution | Lacks enhanced electrophilicity |

This table illustrates how variations in substituents and their positions on the pyridine ring can significantly influence chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.